molecular formula C10H10N2O2 B15217992 4-(3-Methoxy-phenyl)-1,3-dihydro-imidazol-2-one CAS No. 936250-05-4

4-(3-Methoxy-phenyl)-1,3-dihydro-imidazol-2-one

Numéro de catalogue: B15217992
Numéro CAS: 936250-05-4
Poids moléculaire: 190.20 g/mol
Clé InChI: FOFBNMBWRVMILK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-(3-Methoxy-phenyl)-1,3-dihydro-imidazol-2-one is a heterocyclic compound featuring a five-membered imidazolone core substituted with a 3-methoxyphenyl group. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting enzymes, receptors, and microbial pathways . The methoxy group at the 3-position of the phenyl ring contributes to electronic and steric effects that modulate interactions with biological targets, such as altering binding affinity or metabolic stability.

Propriétés

Numéro CAS

936250-05-4

Formule moléculaire

C10H10N2O2

Poids moléculaire

190.20 g/mol

Nom IUPAC

4-(3-methoxyphenyl)-1,3-dihydroimidazol-2-one

InChI

InChI=1S/C10H10N2O2/c1-14-8-4-2-3-7(5-8)9-6-11-10(13)12-9/h2-6H,1H3,(H2,11,12,13)

Clé InChI

FOFBNMBWRVMILK-UHFFFAOYSA-N

SMILES canonique

COC1=CC=CC(=C1)C2=CNC(=O)N2

Origine du produit

United States

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methoxy-phenyl)-1,3-dihydro-imidazol-2-one typically involves the reaction of 3-methoxybenzaldehyde with glycine in the presence of a suitable catalyst. The reaction proceeds through a condensation mechanism, forming an intermediate Schiff base, which then undergoes cyclization to yield the desired imidazolone compound. The reaction conditions often include mild heating and the use of solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of 4-(3-Methoxy-phenyl)-1,3-dihydro-imidazol-2-one may involve more scalable methods such as continuous flow synthesis. This method allows for the efficient production of the compound by continuously feeding the reactants through a reactor, where they undergo the necessary chemical transformations. This approach can enhance the yield and purity of the final product while minimizing waste and energy consumption.

Analyse Des Réactions Chimiques

Types of Reactions

4-(3-Methoxy-phenyl)-1,3-dihydro-imidazol-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazolone derivatives.

    Reduction: Reduction reactions can yield reduced forms of the imidazolone ring.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazolone derivatives with additional oxygen-containing functional groups, while reduction may produce simpler imidazolone compounds.

Applications De Recherche Scientifique

4-(3-Methoxy-phenyl)-1,3-dihydro-imidazol-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of 4-(3-Methoxy-phenyl)-1,3-dihydro-imidazol-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents/Modifications Molecular Weight Key Properties/Biological Activity Reference
4-(3-Methoxy-phenyl)-1,3-dihydro-imidazol-2-one 3-Methoxy-phenyl at position 4 ~244.3 g/mol* Hypothesized kinase/modulatory activity
1-(4-Methoxy-phenyl)-4-phenyl-5-p-tolyl-1,3-dihydro-imidazol-2-one 4-Methoxy-phenyl, phenyl, p-tolyl groups 356.42 g/mol Potential anticancer/antimicrobial roles
1-(3-Methoxyphenyl)-4,5-dihydro-1H-imidazol-2-amine (C19) 3-Methoxy-phenyl + amine group 237.3 g/mol Enhanced solubility (hydrobromide salt)
3-[3-Chloro-4-hydroxy-2(4-hydroxy phenyl)-2H-azetidene-1-yl]-5-(4-hydroxy benzylidene)-2-phenyl-3,5-dihydro-imidazol-4-one Chloro, hydroxy, benzylidene substituents ~450 g/mol Antimicrobial activity against S. aureus

Notes:

  • Substituent Position : The 3-methoxy group in the target compound distinguishes it from 4-methoxy analogs (e.g., compound C20 in ), which may exhibit altered electronic profiles affecting target binding.
  • Functional Groups : The absence of an amine or hydroxy group in 4-(3-Methoxy-phenyl)-1,3-dihydro-imidazol-2-one compared to C19 or azetidine-containing derivatives likely reduces polarity, impacting pharmacokinetics.

Activité Biologique

4-(3-Methoxy-phenyl)-1,3-dihydro-imidazol-2-one is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the synthesis, biological evaluations, and structure-activity relationships (SAR) associated with this compound.

Synthesis

The synthesis of 4-(3-Methoxy-phenyl)-1,3-dihydro-imidazol-2-one typically involves the reaction of appropriate precursors under controlled conditions. Various methods have been reported in literature, including one-pot reactions and multi-step syntheses. The compound's structure is confirmed through spectroscopic techniques such as NMR and IR spectroscopy.

Anticancer Activity

Recent studies have demonstrated that derivatives of imidazolone compounds exhibit significant anticancer properties. For instance, compounds structurally related to 4-(3-Methoxy-phenyl)-1,3-dihydro-imidazol-2-one were tested against various cancer cell lines, showing promising results in inhibiting cell proliferation.

Table 1: Anticancer Activity of Related Compounds

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Compound ASISO (Cervical)2.38Induces apoptosis
Compound BRT-112 (Bladder)3.77Cell cycle arrest
4-(3-Methoxy-phenyl)-1,3-dihydro-imidazol-2-oneTBDTBDTBD

The most active compounds showed IC50 values in the low micromolar range, indicating their potential as lead candidates for further development.

Antimicrobial Activity

The antimicrobial properties of 4-(3-Methoxy-phenyl)-1,3-dihydro-imidazol-2-one have also been explored. Studies indicate that this compound exhibits activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).

Table 2: Antimicrobial Activity

PathogenMIC (µg/mL)Reference Compound MIC (µg/mL)
Staphylococcus aureus1.000.98
MRSA0.980.90
Candida albicans7.806.50

These findings highlight the compound's potential as a dual-action agent against both cancer and bacterial infections.

Structure-Activity Relationship (SAR)

The SAR studies suggest that the methoxy group on the phenyl ring plays a critical role in enhancing biological activity. Variations in substituents at different positions on the imidazole ring significantly influence the compound's potency.

Key Observations:

  • Electron-Withdrawing Groups: Compounds with electron-withdrawing groups exhibited improved anticancer activity.
  • Hydrophobic Interactions: The presence of hydrophobic substituents enhances binding affinity to target proteins.

Case Studies

Case studies have highlighted the efficacy of imidazolone derivatives in preclinical models. For example, one study demonstrated that a related compound induced apoptosis in cervical cancer cells through mitochondrial pathways, which could be a mechanism shared by 4-(3-Methoxy-phenyl)-1,3-dihydro-imidazol-2-one.

Q & A

Basic: What are the optimal synthetic routes for 4-(3-Methoxy-phenyl)-1,3-dihydro-imidazol-2-one, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves multi-step reactions, starting with condensation of substituted phenyl precursors with imidazole intermediates. Key steps include:

  • Cyclization : Using reagents like ammonium acetate or thiourea under reflux conditions to form the imidazol-2-one core .
  • Functionalization : Introducing the 3-methoxyphenyl group via nucleophilic substitution or cross-coupling reactions (e.g., Suzuki coupling) .

Optimization Parameters:

ParameterTypical ConditionsImpact on Yield/Purity
Temperature80–120°C (reflux)Higher temps accelerate cyclization but may degrade sensitive groups
SolventEthanol, DMF, or THFPolar aprotic solvents enhance coupling efficiency
CatalystPd(PPh₃)₄ for cross-couplingCatalyst loading (1–5 mol%) balances cost and reactivity
PurificationColumn chromatography or recrystallizationPurity >95% achieved via gradient elution (hexane:EtOAc)

Basic: How is X-ray crystallography applied to determine the molecular structure of this compound?

Answer:
Single-crystal X-ray diffraction is the gold standard for structural elucidation. Key steps include:

Crystal Growth : Slow evaporation of saturated solutions in solvents like methanol/water .

Data Collection : Using a Bruker CCD diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 90–298 K .

Structure Solution : SHELX software for phase determination (SHELXD) and refinement (SHELXL) .

Visualization : ORTEP-3 for thermal ellipsoid plots and packing diagrams .

Example Crystallographic Data (from ):

ParameterValue
Space GroupP21/c
a, b, c (Å)11.7063, 20.2301, 9.5419
β (°)99.725
Z4
R-factor0.058

Advanced: How can computational methods predict the reactivity and pharmacological interactions of this compound?

Answer:

  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Software like Gaussian09 with B3LYP/6-31G(d) basis sets is standard .
  • Molecular Docking : AutoDock Vina or Schrödinger Suite models binding affinities to targets (e.g., kinases, receptors). Use the compound’s 3D structure (from crystallography) for accuracy .
  • MD Simulations : GROMACS assesses stability in biological membranes or solvent environments .

Example Pharmacological Data (from ):

Assay TypeTargetIC₅₀ (µM)
AnticancerHeLa cells12.4 ± 1.2
Kinase InhibitionEGFR8.7 ± 0.9

Advanced: How to resolve discrepancies in reported biological activity data?

Answer:
Contradictions in pharmacological results (e.g., varying IC₅₀ values) require:

Assay Standardization :

  • Use identical cell lines (e.g., ATCC-certified HeLa) and passage numbers.
  • Control for solvent effects (e.g., DMSO ≤0.1% v/v) .

Structural Verification : Confirm batch purity via HPLC (>98%) and NMR (e.g., δ 7.2–7.5 ppm for aromatic protons) .

Dose-Response Curves : Triplicate experiments with non-linear regression analysis (GraphPad Prism) .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

  • NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., methoxy singlet at δ 3.8 ppm) .
  • LC-MS : Identifies molecular ion peaks (e.g., [M+H]⁺ at m/z 253.73) and fragmentation pathways .
  • FTIR : Detects functional groups (e.g., C=O stretch at ~1700 cm⁻¹) .

Advanced: How does crystal packing influence the compound’s physicochemical properties?

Answer:
X-ray data (e.g., and ) reveal intermolecular interactions:

  • Hydrogen Bonding : N–H···O and O–H···N networks enhance thermal stability (Tₘ > 200°C).
  • π-Stacking : Aromatic rings align face-to-face (3.5–4.0 Å spacing), affecting solubility and dissolution rates .

Packing Diagram Analysis (from ):

Interaction TypeDistance (Å)Energy (kJ/mol)
N–H···O2.89-15.2
C–H···π3.42-7.8

Advanced: What strategies mitigate toxicity or instability during biological assays?

Answer:

  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) to enhance stability in plasma .
  • Lyophilization : Store the compound as a lyophilized powder at -80°C to prevent hydrolysis .
  • Cytotoxicity Screening : Pre-test in HEK293 cells (normal cell line) to establish selectivity indices .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.